molecular formula C22H18N2O2S B2837737 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide CAS No. 946309-94-0

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide

Cat. No. B2837737
CAS RN: 946309-94-0
M. Wt: 374.46
InChI Key: NBXMTMFXZYMKMP-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives to explore their corrosion inhibiting effects on steel in a hydrochloric acid solution. Their study showed that these derivatives provided significant inhibition efficiencies, suggesting their potential application in corrosion protection for metal surfaces (Hu et al., 2016).

Antitumor Activity

Research into benzothiazole derivatives has also revealed their potential in cancer treatment. Kashiyama et al. (1999) investigated the antitumor properties of 2-(4-aminophenyl)benzothiazoles and their oxidized derivatives, finding significant growth inhibitory properties against human cancer cell lines, particularly in breast cancer cell lines. This study highlights the potential of benzothiazole derivatives in developing novel antitumor agents (Kashiyama et al., 1999).

Antiproliferative Activity

Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity on various cancer cell lines, discovering significant inhibitory effects, particularly towards human breast cancer cell lines. This underscores the role of benzothiazole derivatives as potential apoptosis inducers in cancer treatment strategies (Corbo et al., 2016).

Luminescent Properties

Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives and their application in white light emission. Their research demonstrated that these compounds could be used to create white-light-emitting devices by doping them into a polymer matrix, showcasing their potential in lighting and display technologies (Lu et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide” is not available, benzothiazole derivatives have been found to exhibit a wide range of biological activities .

Future Directions

Benzothiazole derivatives have garnered much attention due to their great potential applications in full-color flat-panel electroluminescent (EL) displays, back-lighting sources for liquid-crystal displays and next-generation solid-state lighting sources . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-7-9-16(14(2)11-13)21(26)23-15-8-10-17(19(25)12-15)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMTMFXZYMKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dimethylbenzamide

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